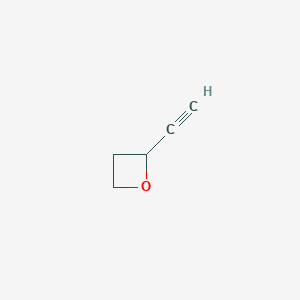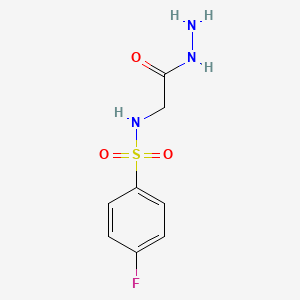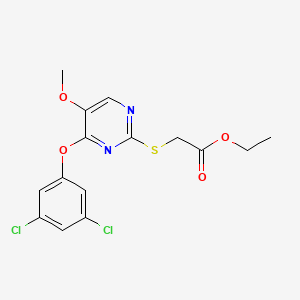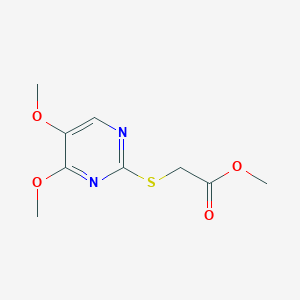
2-Ethynyloxetane
Overview
Description
2-Ethynyloxetane is an organic compound with the molecular formula C5H6O. It is characterized by a four-membered oxetane ring with an ethynyl group attached to the second carbon atom.
Mechanism of Action
Target of Action
Oxetanes, a class of compounds to which 2-ethynyloxetane belongs, have been employed to improve drugs’ physiochemical properties . They are known to interact with various biological targets, depending on the specific drug molecule they are part of .
Mode of Action
For instance, they can provide rigidification of the overall structure and act as a hydrogen-bond acceptor for a threonine-OH group in the binding pocket . The exact interaction of this compound with its targets would depend on the specific biological context and the other components of the molecule it is part of.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions, including epoxide opening with trimethyloxosulfonium ylide . The exact pathways affected by this compound would depend on its specific targets and the biological context.
Pharmacokinetics
Oxetanes are generally known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyloxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethanol with acetylene in the presence of a strong base, such as sodium amide, to form the oxetane ring . Another approach involves the use of 2-lithiated-2-phenyloxetane as a synthon, which can be quenched with electrophiles to yield various oxetane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyloxetane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-Ethynyloxetane has several applications in scientific research:
Comparison with Similar Compounds
2-Methyleneoxetane: Similar in structure but with a methylene group instead of an ethynyl group.
2-Phenyloxetane: Contains a phenyl group, offering different reactivity and applications.
2,2-Disubstituted Oxetanes: These compounds have various substituents on the oxetane ring, leading to diverse chemical properties and uses.
Uniqueness: 2-Ethynyloxetane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-ethynyloxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZVQKLKIHRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3127665.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(3-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3127684.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide](/img/structure/B3127703.png)


![(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3127722.png)
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)



